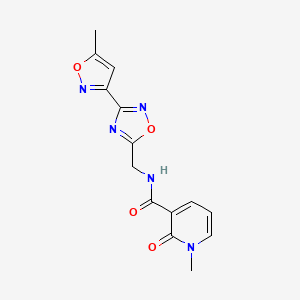
1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the queried chemical structure often involves multi-step reactions, including the formation of isoxazole and oxadiazole rings. For instance, Martins et al. (2002) described the one-pot synthesis of 3-methylisoxazole-5-carboxamides and related structures, highlighting methodologies that might be relevant for synthesizing the target compound by modifying isoxazole components (Martins et al., 2002). Additionally, Gangapuram and Redda (2009) synthesized substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, providing insights into combining oxadiazole and dihydropyridine units, which are crucial for the target molecule (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of the compound involves a complex arrangement of rings and substituents. Demir-Ordu et al. (2015) conducted stereochemical investigations on similar compounds, utilizing NMR spectroscopy to elucidate the configuration of stereogenic centers (Demir-Ordu et al., 2015). Such analytical techniques are instrumental in understanding the three-dimensional conformation of the target compound.
Chemical Reactions and Properties
The reactivity and chemical behavior of the target compound can be inferred from studies on similar structures. For example, McLaughlin et al. (2016) detailed the synthesis and characterization of research chemicals with pyrazole and carboxamide functionalities, providing insights into the reactivity of similar compounds (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of compounds containing oxadiazole and isoxazole rings have been studied by various researchers. Willer et al. (2013) synthesized and characterized compounds with oxadiazole rings, contributing to the understanding of crystalline properties relevant to the target compound (Willer et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are crucial for comprehending the behavior of the target compound. Hui et al. (2002) synthesized oxadiazole derivatives containing the methylisoxazole moiety and evaluated their antibacterial activities, shedding light on the chemical properties and potential bioactivity of similar structures (Hui et al., 2002).
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
The chemical compound , related to isoxazoles and oxadiazoles, has been the subject of various research studies focusing on its synthesis and chemical properties. Research has demonstrated innovative synthesis techniques, including the use of microwave-assisted reactions, which offer advantages in yield and reaction time over conventional methods. Compounds similar to the one specified have been prepared from precursors like 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, utilizing both traditional and modern synthetic routes (Youssef, Azab, & Youssef, 2012). These methodologies underscore the chemical versatility and reactivity of such compounds, paving the way for the exploration of their potential applications in various fields of medicinal chemistry and drug design.
Biological Activity and Drug Design
Isoxazole and oxadiazole derivatives have been extensively studied for their biological activities. Research into auxiliary-directed Pd-catalyzed γ-C(sp3)-H bond activation has highlighted the potential of isoxazole derivatives in the selective and efficient modification of molecules, offering pathways to synthesize non-natural amino acids with potential therapeutic applications (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015). Such compounds are also being explored for their antimicrobial properties, with studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids showing activity against Mycobacterium tuberculosis, indicative of their potential as antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Structural Studies and Mechanism of Action
The structural elucidation of compounds related to the specified chemical has been fundamental in understanding their mechanism of action and potential applications. For instance, studies involving X-ray diffraction have provided insights into the molecular configuration and interaction of isoxazole derivatives, facilitating the design of molecules with enhanced biological activities (Smith, Mirzaei, Natale, Scott, & Willett, 1991). These findings are crucial for the rational design of new therapeutics and the optimization of existing compounds for increased efficacy and safety.
Propriétés
IUPAC Name |
1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-6-10(17-22-8)12-16-11(23-18-12)7-15-13(20)9-4-3-5-19(2)14(9)21/h3-6H,7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGUNXSLYYUHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

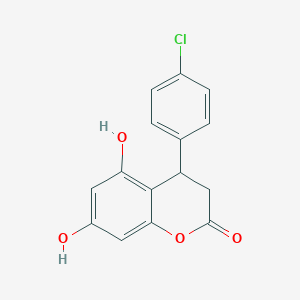
![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)
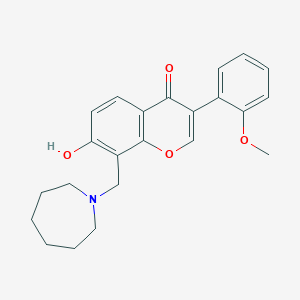
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
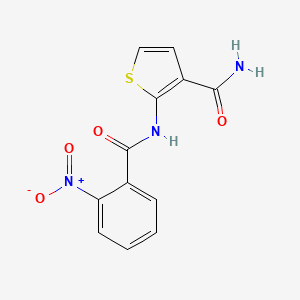
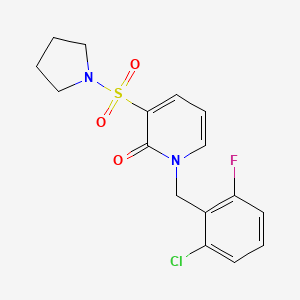
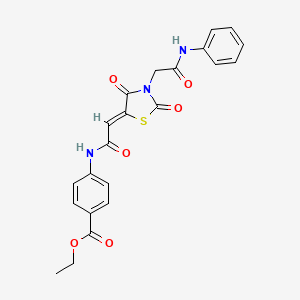
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)
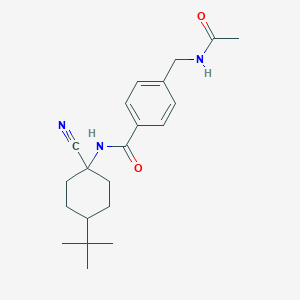
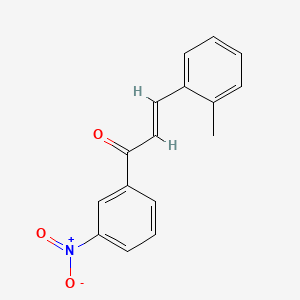
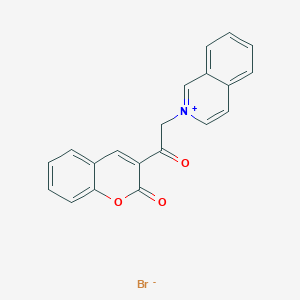

![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)